Sulfonium, dodecylethylmethyl-, chloride

Descripción

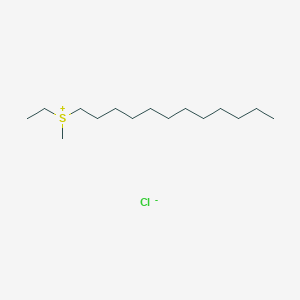

Sulfonium, dodecylethylmethyl-, chloride is a trialkylsulfonium salt characterized by a sulfur atom bonded to three organic groups: dodecyl (C₁₂H₂₅), ethyl (C₂H₅), and methyl (CH₃), with chloride (Cl⁻) as the counterion. Its IUPAC name follows the nomenclature for sulfonium compounds, where substituents are listed alphabetically and appended with "-sulfonium" . This compound is structurally analogous to other trialkylsulfonium salts but distinguished by its long dodecyl chain, which confers unique physicochemical and biological properties.

Propiedades

Número CAS |

14254-28-5 |

|---|---|

Fórmula molecular |

C15H33ClS |

Peso molecular |

280.9 g/mol |

Nombre IUPAC |

dodecyl-ethyl-methylsulfanium;chloride |

InChI |

InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

CSSXFMXXEQYDFF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[S+](C)CC.[Cl-] |

SMILES canónico |

CCCCCCCCCCCC[S+](C)CC.[Cl-] |

Otros números CAS |

14254-28-5 |

Sinónimos |

Sulfonium, dodecylethylmethyl-, chloride |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfonium, dodecylethylmethyl-, chloride can be synthesized through the alkylation of sulfides. One common method involves the reaction of dodecyl sulfide with ethyl chloride and methyl chloride in the presence of a strong base. The reaction proceeds via the formation of sulfonium ylides, which are then converted to the desired sulfonium salt.

Industrial Production Methods

In industrial settings, the production of sulfonium, dodecylethylmethyl-, chloride typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

Sulfonium, dodecylethylmethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted sulfonium salts.

Aplicaciones Científicas De Investigación

Sulfonium, dodecylethylmethyl-, chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides and subsequent cycloaddition reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of sulfonium, dodecylethylmethyl-, chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various cycloaddition reactions, leading to the formation of cyclic compounds. The sulfur atom in the sulfonium salt acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparación Con Compuestos Similares

Comparison with Similar Sulfonium Compounds

Structural and Functional Variations

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| Dodecylethylmethylsulfonium Chloride | C₁₅H₃₃ClS | 281.0 | Low in water, high in lipids | Surfactants, antimicrobials |

| Vitamin U (CAS 3493-12-7) | C₆H₁₄ClNO₂S | 199.7 | High in water | Hepatoprotection, antiulcer |

| Chloro(dimethyl)sulfonium Chloride | C₂H₆Cl₂S | 133.0 | Polar solvents | Organic synthesis (Swern oxidation) |

| DMSP (CAS 4337-33-1) | C₅H₁₀ClO₂S | 169.6 | Amphiphilic | Marine osmolytes, antioxidant |

Key Observations :

- Solubility : Dodecylethylmethyl-’s hydrophobicity contrasts sharply with polar derivatives like Vitamin U, limiting its biomedical use but enhancing compatibility with lipid membranes.

- Reactivity : Shorter-chain sulfonium salts (e.g., chloro(dimethyl)) are more reactive in nucleophilic substitutions, whereas bulkier derivatives (e.g., dodecylethylmethyl-) may exhibit steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.